(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
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Description
(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Activity
- A study by Bondock et al. (2008) utilized a similar compound as a key intermediate for synthesizing new heterocycles, including coumarins, pyridines, pyrroles, thiazoles, and pyrazolotriazines. These compounds were evaluated for their antimicrobial properties, showcasing the potential of such chemicals in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Utility in Heterocyclic Synthesis
- Fadda et al. (2012) reported on the synthesis of various pyrazole, pyridine, and pyrimidine derivatives using a related compound as the key intermediate. This study highlights the compound's utility in creating diverse heterocyclic structures, which are often found in compounds with biological activity Fadda, Etman, El-Seidy, & Elattar, 2012.
Intermolecular Interactions and Structural Analysis
- Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, providing insight into the structural basis of their potential biological activities. Their work contributes to understanding how modifications to the core structure affect intermolecular interactions and biological activity Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020.
Structural and Synthetic Studies
Nitrile and Non-nitrile Pyridine Products
- O'Callaghan et al. (1999) explored the reaction of similar cyano compounds with methyl 3-oxobutanoate to produce various pyridine derivatives, illustrating the compound's versatility in synthesizing complex molecules that could have various scientific applications O'Callaghan, McMurry, Draper, & Champeil, 1999.
Synthesis and Characterization of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
- Johnson et al. (2006) reported on the synthesis, characterization, and structural analysis of a compound closely related to the query molecule. Their work provides detailed insights into the molecular structure and potential interactions, essential for understanding the chemical's properties and applications Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006.
properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-20(23(29)27(26(15)2)18-10-6-5-7-11-18)25-22(28)17(14-24)13-16-9-8-12-19(30-3)21(16)31-4/h5-13H,1-4H3,(H,25,28)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTBACUJEUOIHT-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
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